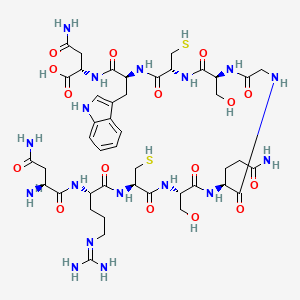molybdenum(VI) CAS No. 126949-60-8](/img/structure/B12053303.png)
Dichlorobis[(2,6-diisopropylphenyl)imido](1,2-dimethoxyethane)molybdenum(VI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is a complex organometallic compound with the molecular formula C28H44Cl2MoN2O2 and a molecular weight of 607.51 g/mol . This compound is known for its role as a catalyst in various organic synthesis reactions, particularly in the activation of C-H bonds, oxidation reactions, and the formation of carbon-nitrogen bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is synthesized through the reaction of 1,2-dimethoxyethane and molybdenum dichloride (MoCl2) with 2,6-diisopropylphenylamine . The reaction typically takes place under an inert atmosphere at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves careful control of reaction conditions, including temperature, pressure, and the use of an inert atmosphere to prevent oxidation and contamination .
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) undergoes several types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of substrates to their oxidized forms.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and organic peroxides, as well as reducing agents such as sodium borohydride. Reactions typically occur under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) depend on the specific reaction type. For example, in oxidation reactions, the products are often oxidized organic compounds, while in substitution reactions, the products include new organometallic complexes .
Scientific Research Applications
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) has several scientific research applications:
Biology: Research into its potential biological applications is ongoing, particularly in the development of new pharmaceuticals and bioactive compounds.
Medicine: Its role in catalyzing specific reactions makes it a candidate for use in the synthesis of medicinal compounds.
Mechanism of Action
The mechanism by which Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) exerts its catalytic effects involves the activation of substrates through coordination to the molybdenum center. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved include the activation of C-H bonds and the formation of carbon-nitrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(IV): A similar compound with a lower oxidation state of molybdenum.
Dichlorobis(2,6-diisopropylphenyl)imidotungsten(VI): A tungsten analog with similar catalytic properties.
Dichlorobis(2,6-diisopropylphenyl)imidorhenium(VI): A rhenium analog used in similar catalytic applications.
Uniqueness
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is unique due to its high catalytic efficiency and selectivity in organic synthesis reactions. Its ability to activate C-H bonds and facilitate carbon-nitrogen bond formation makes it a valuable tool in both academic research and industrial applications .
Properties
CAS No. |
126949-60-8 |
|---|---|
Molecular Formula |
C28H44Cl2MoN2O2 |
Molecular Weight |
607.5 g/mol |
IUPAC Name |
dichloro-bis[[2,6-di(propan-2-yl)phenyl]imino]molybdenum;1,2-dimethoxyethane |
InChI |
InChI=1S/2C12H17N.C4H10O2.2ClH.Mo/c2*1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-5-3-4-6-2;;;/h2*5-9H,1-4H3;3-4H2,1-2H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
HYZBNVVVUKPSEN-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo](=NC2=C(C=CC=C2C(C)C)C(C)C)(Cl)Cl.COCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)






![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![N-(3,4-difluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12053278.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)




